2-(Butanoylamino)benzoic acid
Overview
Description
2-(Butanoylamino)benzoic acid is an organic compound . It contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like 2-(Butanoylamino)benzoic acid, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Other methods for preparing benzoic acid derivatives include toluene oxidation, Grignard reagent method, diazonium salt method, and carbon trihalide hydrolysis method .Molecular Structure Analysis
The molecular structure of 2-(Butanoylamino)benzoic acid includes a total of 28 atoms; 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecule consists of a benzene ring to which a carboxylic functional group is linked .Chemical Reactions Analysis
Benzoic acid, a related compound, can undergo an acid-base reaction, converting from neutral to ionic forms . This property might also be applicable to 2-(Butanoylamino)benzoic acid. The acidity of ortho-substituted benzoic acids, such as 2-(Butanoylamino)benzoic acid, is influenced by various factors including polar effects transmitted through the ring and steric effects .Scientific Research Applications
Corrosion Inhibitors for Stainless Steel
- Summary of Application: Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application: The inhibition efficiency of these inhibitors was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
- Results: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration. Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules .
Antimicrobial Activity
- Summary of Application: A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram positive, Gram negative bacterial and fungal strains .
- Methods of Application: The synthesized compounds were tested for their antimicrobial activity. QSAR studies were performed by the development of one target and multi target models .
- Results: The results indicated that, in general, the synthesized compounds were found to be bacteriostatic and fungistatic in action .
Acid-Base Chemistry
- Summary of Application: The acidity of benzoic acid derivatives can be influenced by electron-donating and electron-withdrawing groups .
- Methods of Application: The acidity of these compounds can be studied using titration methods and pKa measurements .
- Results: Electron-withdrawing groups deactivate the benzene ring to electrophilic attack and make benzoic acids more acidic .
Carbon-Carbon Bond Formation
- Summary of Application: The double decarboxylative coupling reaction between two molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Methods of Application: This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- Results: This method has been used to construct carbon–carbon and carbon–heteroatom bonds .
Benzylic Bromination and Benzylic Oxidation
- Summary of Application: The carbon adjacent to an aromatic ring, the “benzylic” carbon, can participate in several useful and interesting reactions. Two key examples are benzylic bromination and benzylic oxidation .
- Methods of Application: Benzylic bromination is a free-radical bromination of the alkyl group adjacent to an aromatic ring. Benzylic oxidation is a complete oxidation of an alkyl group adjacent to benzene to a carboxylic acid .
- Results: These reactions provide a way to modify the benzylic position, opening up new possibilities for further chemical transformations .
Biochar Reduces Generation and Release of Benzoic Acid from Soybean Root
- Summary of Application: Biochar has been shown to reduce the generation and release of benzoic acid from soybean root, which has a positive effect on alleviating allelopathy .
- Methods of Application: The formation of benzoic acid, the growth indicators, and root lipid peroxidation of soybean were investigated under the influence of biochar application in soils through pot experiments .
- Results: A reduced benzoic acid content was observed in the soils after biochar application. The reduced lipid peroxidation in soybean roots and promoted plant growth indicated that biochar application greatly reduced plant benzoic acid stress .
Safety And Hazards
properties
IUPAC Name |
2-(butanoylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-5-10(13)12-9-7-4-3-6-8(9)11(14)15/h3-4,6-7H,2,5H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHMYEZSBFMJEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286168 | |
Record name | 2-(butanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butanoylamino)benzoic acid | |
CAS RN |
6328-94-5 | |
Record name | 2-[(1-Oxobutyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6328-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 44021 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranilic acid, N-butyryl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(butanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6328-94-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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